molecular formula C11H9NO3 B2838994 Methyl 4-(isoxazol-5-yl)benzoate CAS No. 1196059-61-6

Methyl 4-(isoxazol-5-yl)benzoate

Cat. No. B2838994
CAS RN: 1196059-61-6
M. Wt: 203.197
InChI Key: SZCTXCZVDFSQIC-UHFFFAOYSA-N
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Description

“Methyl 4-(isoxazol-5-yl)benzoate” is a chemical compound with the molecular formula C22H23NO4 . It is a member of the isoxazole family, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities .


Synthesis Analysis

Isoxazoles can be synthesized using various methods. Two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Both of these transformations are sufficiently universal and are equally popular with synthetic chemists .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(isoxazol-5-yl)benzoate” includes a total of 52 bonds. There are 29 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ester (aromatic), 1 ether (aromatic), and 1 Isoxazole .


Chemical Reactions Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .


Physical And Chemical Properties Analysis

The average mass of “Methyl 4-(isoxazol-5-yl)benzoate” is 365.422 Da and its monoisotopic mass is 365.162720 Da .

Scientific Research Applications

Medicinal Chemistry

Isoxazoles, including Methyl 4-(isoxazol-5-yl)benzoate, are often used in medicinal chemistry due to their wide range of biological activities . They have been found to possess antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic properties .

Synthesis of Biologically Active Compounds

The presence of the labile N–O bond in the isoxazole ring allows for the synthesis of various 1,3-bifunctional derivatives of carbonyl compounds . This makes isoxazoles, including Methyl 4-(isoxazol-5-yl)benzoate, synthetically useful .

Drug Development

Several drugs with an isoxazole nucleus have been developed and marketed, demonstrating diverse therapeutic activities . The substitution of various groups on the isoxazole ring can impart different activities .

Antifungal Activities

Some isoxazole derivatives have been synthesized and tested for in vitro antifungal activities . This suggests a potential application of Methyl 4-(isoxazol-5-yl)benzoate in the development of antifungal agents.

Analgesic and Anti-inflammatory Properties

Isoxazoles have been found to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests a potential application of Methyl 4-(isoxazol-5-yl)benzoate in the treatment of pain and inflammation.

Antidepressant Properties

Some isoxazole derivatives have been found to have antidepressant properties . This suggests a potential application of Methyl 4-(isoxazol-5-yl)benzoate in the treatment of depression.

Future Directions

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a convenient platform for the development of new inhibitors of AChE towards the treatment of Alzheimer’s disease .

properties

IUPAC Name

methyl 4-(1,2-oxazol-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-7-12-15-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCTXCZVDFSQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(isoxazol-5-yl)benzoate

CAS RN

1196059-61-6
Record name methyl 4-(1,2-oxazol-5-yl)benzoate
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